molecular formula C25H27N3O4S2 B2990670 N-(3-(5-(p-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide CAS No. 851782-67-7

N-(3-(5-(p-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

Cat. No.: B2990670
CAS No.: 851782-67-7
M. Wt: 497.63
InChI Key: HQPDGGPTBBLGBZ-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative, which is a class of organic compounds widely used in medicinal chemistry. Sulfonamides have a variety of biological activities and are found in several classes of drugs, including antibiotics, diuretics, and anticonvulsants .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, a phenyl ring, and a sulfonamide group. The exact structure and conformation would depend on the specific substituents and their positions .


Chemical Reactions Analysis

As a sulfonamide derivative, this compound could potentially undergo a variety of chemical reactions. These might include substitution reactions at the sulfonamide nitrogen, as well as reactions involving the pyrazole ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .

Scientific Research Applications

Anti-inflammatory and Analgesic Properties

The synthesis and characterization of celecoxib derivatives, which include compounds structurally similar to the one , have shown potential as anti-inflammatory and analgesic agents. These compounds have also been evaluated for their antioxidant, anticancer, and anti-HCV activities. Notably, one such derivative displayed significant anti-inflammatory and analgesic activities without causing liver, kidney, colon, or brain tissue damage in comparative studies with celecoxib and untreated controls (Küçükgüzel et al., 2013).

Anticancer and Enzyme Inhibition

Another study focused on the synthesis of 1,3,5-trisubstituted-pyrazolines and their carbonic anhydrase I and II inhibition studies. These compounds, including structures related to the specified chemical, demonstrated moderate inhibition against human carbonic anhydrase I and II isoenzymes, suggesting a potential application in medical research targeting these enzymes (Gul et al., 2016).

Molecular Docking and DFT Calculations

Research involving novel benzenesulfonamide derivatives, including pyrazolyl and isoxazolyl phenyl benzenesulfonamides, encompassed biological evaluation, molecular docking, and DFT calculations. Certain chlorinated compounds among these derivatives exhibited excellent in vitro antitumor activity against specific cell lines, demonstrating the therapeutic potential of such compounds (Fahim & Shalaby, 2019).

Corrosion Inhibition

Pyrazoline derivatives have also been explored for their role as corrosion inhibitors for mild steel in acidic media. Experimental and theoretical approaches revealed that these compounds, through adsorption on mild steel surfaces, could effectively inhibit corrosion, offering insights into their industrial applications beyond pharmaceuticals (Lgaz et al., 2018).

Fluorescent Probe for Glutathione Detection

A novel pyrazoline-based fluorescent probe was developed for the highly sensitive and selective detection of glutathione, a crucial antioxidant in biological systems. This probe's ability to distinguish glutathione from other biological thiols in aqueous media highlights its utility in biochemical and medical research (Wang et al., 2013).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Many sulfonamides act as inhibitors of enzymes, often by mimicking the natural substrate of the enzyme .

Future Directions

The future research directions for this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail .

Properties

IUPAC Name

N-[3-[3-(4-methylphenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O4S2/c1-4-33(29,30)27-22-7-5-6-21(16-22)24-17-25(20-12-8-18(2)9-13-20)28(26-24)34(31,32)23-14-10-19(3)11-15-23/h5-16,25,27H,4,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQPDGGPTBBLGBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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